molecular formula C9H11NO2 B1474125 1-(5-Methoxypyridin-2-yl)propan-1-one CAS No. 1566456-87-8

1-(5-Methoxypyridin-2-yl)propan-1-one

Cat. No. B1474125
M. Wt: 165.19 g/mol
InChI Key: JRLHWZAIPCZJKU-UHFFFAOYSA-N
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Description

1-(5-Methoxypyridin-2-yl)propan-1-one is a chemical compound with the CAS Number 1566456-87-8 . Its molecular weight is 165.19 and its IUPAC name is 1-(5-methoxypyridin-2-yl)propan-1-one . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 1-(5-Methoxypyridin-2-yl)propan-1-one is 1S/C9H11NO2/c1-3-9(11)8-5-4-7(12-2)6-10-8/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Structural Modifications for Safety Enhancement

1-(5-Methoxypyridin-2-yl)propan-1-one derivatives are explored for structural modifications to mitigate safety risks like mutagenic potential and time-dependent drug-drug interaction (TDI). Modifications aimed at minimizing the formation of reactive metabolites have been shown to reduce TDI and AMES mutagenicity in certain compounds (Palmer et al., 2012).

Antagonist for Osteoporosis Treatment

The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6 was identified as a potent alpha(v)beta(3) antagonist with significant in vitro and in vivo profiles, making it a promising candidate for the prevention and treatment of osteoporosis. The compound has shown efficacy in three bone turnover models and was chosen for clinical development (Hutchinson et al., 2003).

Furan Derivatives from Endophytic Fungi

Furan derivatives, including compounds with methoxypyridin-yl groups, have been isolated from endophytic fungi, demonstrating the potential of these compounds in natural product chemistry and possibly leading to novel therapeutics or other applications (Chen et al., 2017).

Biological Activity of Gold Complexes

Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes have been synthesized and characterized. These complexes, particularly those with methoxy and methyl substituents, demonstrated significant activity against cell lines, including Cisplatin-resistant ovarian cancer cell lines. They have been found to inhibit thioredoxin reductase effectively and induce high amounts of reactive oxygen species in cancer cells, indicating their potential as cancer therapeutics (Gallati et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5-methoxypyridin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-9(11)8-5-4-7(12-2)6-10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLHWZAIPCZJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxypyridin-2-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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